3-Cyano-5-(furan-2-yl)phenol, 95%
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Overview
Description
3-Cyano-5-(furan-2-yl)phenol (also known as CFPC) is a chemical compound with a wide range of applications in the scientific and industrial fields. CFPC is an aromatic compound that is composed of a phenol group and a cyano group. It has a molecular weight of 175.14 g/mol and a melting point of 206-208°C. The compound is known to be soluble in water and most organic solvents, and is commercially available as a 95% pure solid.
Scientific Research Applications
CFPC is widely used in scientific research and industrial processes. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. CFPC is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, it is used in the synthesis of metal-organic frameworks and in the preparation of nanoparticles.
Mechanism of Action
CFPC is known to act as an antioxidant, a reducing agent, and a chelating agent. It is also known to act as a Lewis acid and a Bronsted acid, and as a catalyst in organic reactions. Additionally, CFPC is known to act as a proton acceptor and as a proton donor.
Biochemical and Physiological Effects
CFPC is known to have a number of biochemical and physiological effects. It is known to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. Additionally, it is known to act as a free radical scavenger, to reduce inflammation, and to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
CFPC is a highly versatile compound that has a number of advantages for use in laboratory experiments. It is soluble in water and most organic solvents, and is commercially available as a 95% pure solid. Additionally, it is a relatively inexpensive compound and is easy to handle. The main limitation of CFPC is its low solubility in some solvents, which can make it difficult to use in certain experiments.
Future Directions
CFPC has a wide range of potential applications in the scientific and industrial fields. In the future, it could be used as a starting material for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. Additionally, it could be used as a reagent in organic synthesis and as a catalyst in the production of polymers. Furthermore, CFPC could be used in the synthesis of metal-organic frameworks and in the preparation of nanoparticles. Finally, CFPC could be used as a therapeutic agent to treat a variety of diseases and disorders.
Synthesis Methods
CFPC is synthesized from the reaction of 4-nitrophenol and furfural in the presence of sodium hydroxide and sodium carbonate. The reaction takes place at a temperature of 80-90°C, and the product is isolated by precipitation with ethanol. The reaction is highly efficient and yields a high purity product.
properties
IUPAC Name |
3-(furan-2-yl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAXHNNLDTMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684601 |
Source
|
Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-5-hydroxybenzonitrile | |
CAS RN |
1261897-93-1 |
Source
|
Record name | 3-(Furan-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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